(R)-3-(2-AMINOPROPYL)PHENOL
Overview
Description
®-3-(2-Aminopropyl)phenol is a chiral compound with a phenolic structure. It is known for its bioactive properties and is used in various scientific research fields. The compound has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Aminopropyl)phenol typically involves the reaction of 2-amino-1-propanol with a phenolic compound under specific conditions. One common method includes the use of benzenesulfonyl chloride in the presence of an enzyme such as NHase . The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-3-(2-Aminopropyl)phenol may involve large-scale chemical synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters to maintain consistency and quality. Advanced purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Aminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2-Aminopropyl)phenol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, the compound is studied for its potential effects on cellular processes. It has been shown to exhibit antioxidant and antimicrobial properties .
Medicine
In medicine, ®-3-(2-Aminopropyl)phenol is investigated for its potential therapeutic applications, including its role as a precursor for drug development. Its bioactive properties make it a candidate for treating various conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-3-(2-Aminopropyl)phenol involves its interaction with specific molecular targets. The phenolic group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing cellular pathways. The compound’s effects are mediated through its ability to alter redox states and interact with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
®-4-(2-Aminopropyl)phenol: Similar structure but different positional isomer.
®-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: Contains a methoxy and sulfonamide group, offering different reactivity and applications.
Uniqueness
®-3-(2-Aminopropyl)phenol is unique due to its specific chiral configuration and phenolic structure. This combination provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-[(2R)-2-aminopropyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDGMHYYGNJEKQ-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21477-91-8 | |
Record name | Gepefrine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021477918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GEPEFRINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SOQ6X928X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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